5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxypiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h4-5,7-8H,1-3H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSBANOLUPILNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655059 | |

| Record name | 5-Hydroxypiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171511-34-4 | |

| Record name | 5-Hydroxypiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a saturated heterocyclic compound of significant interest in neuroscience and medicinal chemistry. The guide focuses on the cis-(3RS,5SR) stereoisomer, which has been investigated for its activity as a γ-aminobutyric acid (GABA) uptake inhibitor. We will delve into its detailed chemical structure, stereochemistry, methods of synthesis, and thorough analytical characterization. Furthermore, this document outlines its mechanism of action within the GABAergic system and provides protocols for its synthesis and biological evaluation, offering a critical resource for researchers exploring novel modulators of neurotransmission.

Introduction: A Scaffold for Neuromodulation

5-Hydroxypiperidine-3-carboxylic acid belongs to the class of piperidine carboxylic acids, which are rigid structural analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The parent compound for this series, piperidine-3-carboxylic acid (nipecotic acid), is a well-established inhibitor of GABA uptake, thereby increasing synaptic GABA concentrations and potentiating inhibitory neurotransmission. The introduction of a hydroxyl group onto the piperidine ring, as in 5-hydroxypiperidine-3-carboxylic acid, offers a strategic modification to probe the structure-activity relationships of GABA transporter (GAT) inhibitors.

The stereochemistry of the hydroxyl and carboxylic acid groups is paramount to the molecule's biological activity. This guide will focus primarily on the cis-isomer, designated as (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, which maintains the crucial spatial arrangement for interaction with GABA transporters. While the specific CAS number 1171511-34-4 is commercially available, it often refers to a mixture of stereoisomers; therefore, researchers should exercise caution and verify the isomeric purity for specific biological assays.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its chemical structure and resulting physicochemical properties.

Chemical Structure and Stereochemistry

The molecule consists of a saturated six-membered piperidine ring substituted with a carboxylic acid at the 3-position and a hydroxyl group at the 5-position. The hydrochloride salt form ensures stability and enhances water solubility.

The presence of two stereocenters at carbons 3 and 5 gives rise to four possible stereoisomers. The relative orientation of the substituents defines them as cis or trans. The cis-(3RS,5SR) isomer, where the hydroxyl and carboxyl groups are on the same side of the piperidine ring, has been the primary focus of neurochemical research due to its closer structural analogy to established GABA uptake inhibitors.

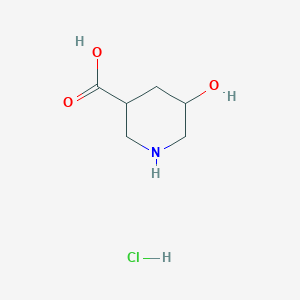

Caption: 2D Structure of cis-5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride.

Physicochemical Data

Precise experimental data for the hydrochloride salt of the cis-isomer is not widely published. The table below includes data for the free base and related analogues for reference. Researchers must experimentally determine these values for their specific sample.

| Property | Value | Source / Comments |

| Molecular Weight | 181.62 g/mol | (Hydrochloride Salt)[2] |

| 145.16 g/mol | (Free Base)[4] | |

| XLogP3-AA | -3.4 | Predicted for free base, indicating high hydrophilicity.[4] |

| Hydrogen Bond Donors | 3 | (Free Base)[4] |

| Hydrogen Bond Acceptors | 3 | (Free Base)[4] |

| Melting Point (°C) | ~261 (dec.) | Data for Nipecotic acid (Piperidine-3-carboxylic acid).[5] |

| Aqueous Solubility | Moderately soluble | Expected to be soluble in water due to its polar functional groups and salt form.[6] |

Synthesis and Purification

The synthesis of cis-5-hydroxypiperidine-3-carboxylic acid typically proceeds via the catalytic hydrogenation of a pyridine precursor. This established methodology provides a reliable route to the saturated piperidine core with the desired stereochemistry.

Synthetic Workflow

The synthesis is achieved through a two-step process starting from 5-hydroxynicotinic acid (a pyridine derivative). The initial esterification step is crucial for protecting the carboxylic acid and improving solubility in the subsequent hydrogenation step.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthetic strategy reported by Krogsgaard-Larsen et al. (1982).

Step 1: Esterification of 5-Hydroxynicotinic Acid

-

Suspend 5-hydroxynicotinic acid in anhydrous ethanol.

-

Add concentrated sulfuric acid catalytically.

-

Reflux the mixture until the starting material is fully consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product, ethyl 5-hydroxynicotinate, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Catalytic Hydrogenation and Hydrolysis

-

Dissolve the crude ethyl 5-hydroxynicotinate in glacial acetic acid.

-

Add platinum(IV) oxide (PtO₂, Adams' catalyst) to the solution.

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (approx. 50 psi) at an elevated temperature (e.g., 60 °C) for 24-48 hours.

-

After the reaction is complete, cool the mixture and carefully filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Add concentrated hydrochloric acid to the residue and reflux to hydrolyze the ester.

-

Cool the solution and concentrate in vacuo. The resulting solid is crude cis-5-Hydroxypiperidine-3-carboxylic acid hydrochloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

Analytical Characterization (Self-Validating System)

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. Note: As detailed experimental spectra for this specific compound are not widely available in public literature, this section outlines the expected results based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and stereochemistry of this molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is critical for confirming the cis-stereochemistry. The signals for the protons at C3 and C5 (H-3 and H-5) are expected to show complex multiplets. The key diagnostic feature for the cis-isomer is the presence of large axial-axial coupling constants for the proton at C3, indicating that both the carboxyl group and the hydroxyl group preferentially occupy equatorial positions in the dominant chair conformation. The spectrum will also show characteristic signals for the other piperidine ring protons.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms of the piperidine ring and the carboxyl group. The chemical shift of the carbonyl carbon is expected in the range of 170-180 ppm. The carbons bearing the hydroxyl (C5) and carboxyl (C3) groups will appear downfield compared to the other ring carbons due to the electron-withdrawing effects of the oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H Stretch | Hydroxyl group (-OH) |

| ~3200-2500 (broad) | O-H Stretch | Carboxylic acid (-COOH) |

| ~2700-2400 (broad) | N-H Stretch | Ammonium salt (R₃N⁺-H) |

| ~1730-1700 (strong) | C=O Stretch | Carboxylic acid (C=O) |

| ~1250-1000 | C-O Stretch | C-OH and C-O of acid |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is typically used.

-

Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base.

-

m/z of [M+H]⁺: 146.08

-

Fragmentation Pattern: Key fragmentation would likely involve the loss of water (H₂O) from the molecular ion [M+H-H₂O]⁺ and the loss of the carboxyl group (as COOH or CO₂).

Applications in Research and Drug Development

The primary application of cis-5-hydroxypiperidine-3-carboxylic acid is as a research tool to investigate the structure-activity relationships of inhibitors of the GABA transport system.

Mechanism of Action: GABA Uptake Inhibition

GABAergic signaling is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by specific GABA transporters (GATs). Inhibiting these transporters prolongs the action of GABA at its receptors, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions like epilepsy.

cis-5-Hydroxypiperidine-3-carboxylic acid acts as a competitive inhibitor at the GATs. Its rigid piperidine scaffold mimics the conformation of GABA, allowing it to bind to the transporter. However, it is recognized as a significantly weaker inhibitor than its parent compound, nipecotic acid. This suggests that the addition of the 5-hydroxy group, while potentially increasing polarity, may introduce steric hindrance or an unfavorable electronic interaction within the GAT binding pocket.

Caption: Competitive inhibition of the GABA Transporter (GAT).

Experimental Protocol: In Vitro GABA Uptake Assay

To quantify the inhibitory potency of compounds like 5-hydroxypiperidine-3-carboxylic acid, a radiolabeled GABA uptake assay is employed.

Objective: To determine the IC₅₀ value of the test compound for the inhibition of GABA uptake into neuronal or glial cells (or synaptosomes).

Methodology:

-

Cell/Tissue Preparation: Prepare primary cultures of neurons or astrocytes, or a crude synaptosomal fraction from rodent brain tissue.

-

Incubation: Pre-incubate the prepared cells/synaptosomes with varying concentrations of the test compound (e.g., from 1 nM to 1 mM) for 10-20 minutes at room temperature.

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of radiolabeled [³H]GABA to the mixture.

-

Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: Measure the radioactivity retained on the filters (representing intracellular [³H]GABA) using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[7]

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate laboratory precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed).

-

GHS Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).

-

Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

This compound, particularly the cis-(3RS,5SR) isomer, serves as a valuable molecular probe for the study of the GABAergic system. Its well-defined structure, accessible synthesis, and relationship to potent GABA uptake inhibitors like nipecotic acid make it an important tool for medicinal chemists and neuropharmacologists. While its own inhibitory activity is modest, its characterization provides crucial insights into the structural requirements for ligand binding to GABA transporters. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in the ongoing quest to develop novel therapeutics for neurological disorders.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic acid hydrochloride: Properties, Synthesis, and Applications

Introduction

Substituted piperidine scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their conformational flexibility and ability to engage in diverse intermolecular interactions make them an ideal framework for drug design.[1] Among these, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride presents a particularly interesting profile for researchers and drug development professionals. This bifunctional molecule, incorporating both a secondary amine and a carboxylic acid, offers multiple points for chemical modification, while the hydroxyl group introduces chirality and the potential for hydrogen bonding, further modulating its pharmacological properties.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It delves into its synthesis, reactivity, and potential applications, with a particular focus on its relevance in pharmaceutical development. This document is intended to be a valuable resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and pharmacokinetic profile.

General Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and water solubility compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | [2][3] |

| Molecular Weight | 181.62 g/mol | [4][5] |

| CAS Number | 1171511-34-4 | [2][3] |

| Appearance | White to Yellow Solid | [Amadis Chemical] |

Structural Information

The structure of 5-Hydroxypiperidine-3-carboxylic acid features a six-membered piperidine ring with a hydroxyl group at the 5-position and a carboxylic acid at the 3-position. The presence of two stereocenters (at C3 and C5) means that the molecule can exist as four possible stereoisomers. The specific stereochemistry will significantly influence its biological activity.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Solubility

Melting Point

A definitive melting point for this compound is not consistently reported in publicly available literature. However, the related compound, 5-Hydroxypiperidine-2-carboxylic acid, has a reported melting point of 235 °C.[6] It is anticipated that the melting point of the 3-carboxylic acid hydrochloride isomer would be in a similar range, characteristic of a crystalline salt of a small organic molecule.

pKa Values

Spectral Properties

Detailed spectral data (NMR, IR, MS) are often proprietary to chemical suppliers. However, based on the known structure, the expected spectral characteristics can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of protons in the piperidine ring and the presence of stereoisomers. The protons on the piperidine ring would appear in the upfield region (typically 1.5-4.0 ppm). The proton alpha to the carboxylic acid and the proton alpha to the hydroxyl group would likely be deshielded and appear at the lower end of this range or slightly downfield. The N-H protons of the hydrochloride salt would likely appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon atoms of the piperidine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons bonded to the nitrogen and oxygen atoms would appear in the range of 40-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid and the N-H stretching of the ammonium salt. A strong carbonyl (C=O) stretching vibration from the carboxylic acid would be expected around 1700-1730 cm⁻¹. The O-H stretching of the alcohol would likely appear as a broad band around 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₁NO₃), which has a molecular weight of 145.16 g/mol .[7][8] Fragmentation patterns would likely involve the loss of water from the hydroxyl group and the loss of the carboxylic acid group.[9]

Chemical Synthesis and Reactivity

Synthesis

The synthesis of 5-Hydroxypiperidine-3-carboxylic acid and its derivatives can be approached through several synthetic strategies. A common approach involves the modification of a pre-existing piperidine ring or the cyclization of an acyclic precursor.

General Synthetic Workflow

Caption: A generalized synthetic pathway to the target molecule.

One plausible synthetic route, adapted from methodologies for similar structures, could involve the following key steps:

-

Formation of a Substituted Piperidone: Starting from a readily available precursor, a substituted piperidone can be synthesized. For instance, a Dieckmann condensation of a suitably substituted pimelic acid derivative could yield a cyclic β-keto ester.

-

Stereoselective Reduction: The ketone in the piperidone ring can be reduced to a hydroxyl group. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions can influence the stereochemical outcome.

-

Introduction of the Carboxylic Acid: A carboxylic acid or a precursor group can be introduced at the 3-position. This could be achieved through various methods, such as the alkylation of an enolate intermediate.

-

Hydrolysis and Salt Formation: If the carboxylic acid is protected as an ester, a final hydrolysis step is required. Treatment of the free base with hydrochloric acid affords the desired hydrochloride salt.

A patent for the preparation of (S)-3-piperidinecarboxylic acid describes the hydrolysis of 3-piperidine formamide or its salt in concentrated hydrochloric acid, which also achieves chiral resolution.[10] This suggests that resolution of enantiomers is a critical consideration in the synthesis of chiral piperidine carboxylic acids.

Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the secondary amine (as an ammonium salt), the carboxylic acid, and the secondary alcohol.

-

Amine: The piperidine nitrogen, once deprotonated from its salt form, is a nucleophile and a base. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed in multi-step syntheses to prevent unwanted side reactions at the nitrogen.

-

Carboxylic Acid: The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental to its use as a building block in the synthesis of more complex molecules.

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be a site for O-alkylation or O-acylation. The hydroxyl group can also participate in hydrogen bonding, which can influence the molecule's conformation and interactions with biological targets.

Applications in Drug Discovery and Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. Derivatives of piperidine carboxylic acids, in particular, have shown significant potential in various therapeutic areas.

-

Central Nervous System (CNS) Disorders: Due to their structural similarity to neurotransmitters like GABA, piperidine carboxylic acids are often explored for their potential to treat CNS disorders. For example, nipecotic acid (piperidine-3-carboxylic acid) is a known GABA uptake inhibitor.[11] The introduction of a hydroxyl group in 5-Hydroxypiperidine-3-carboxylic acid could modulate its binding to GABA transporters or other CNS targets.

-

Metabolic Diseases: Substituted piperidine carboxylic acids have been investigated as dual PPARα/γ agonists for the treatment of metabolic diseases.[12]

-

Peptidomimetics: The rigid, yet conformationally flexible, piperidine ring can be used as a scaffold to mimic peptide turns and loops, leading to the development of more stable and orally bioavailable drug candidates.[1]

-

Building Block for Complex Molecules: As a trifunctional molecule, this compound is a versatile building block for the synthesis of more complex and biologically active compounds. Its protected derivatives are valuable intermediates in organic synthesis.[13]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection

This protocol describes a general method for the protection of the piperidine nitrogen, a common step in the synthetic manipulation of this scaffold.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water.

-

Basification: Add a base, such as sodium carbonate or triethylamine (2.5 equivalents), to neutralize the hydrochloride and deprotonate the carboxylic acid.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N-Boc Protection Workflow

Caption: Step-by-step workflow for N-Boc protection.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis

Given its polar and ionic nature, a hydrophilic interaction liquid chromatography (HILIC) method would be suitable for the analysis of this compound.

-

Column: A HILIC column (e.g., silica-based with a polar stationary phase).

-

Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer at a low pH). A typical mobile phase could be 75:25 (v/v) acetonitrile:buffer.[14]

-

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be possible. For higher sensitivity and selectivity, detection by mass spectrometry (LC-MS) or derivatization with a UV-active or fluorescent tag would be preferable.[15][16]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for related compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[5] Refer to the material safety data sheet (MSDS) from the supplier for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its trifunctional nature provides a rich platform for chemical modification, enabling the synthesis of a wide array of complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders. While some specific physicochemical data remains to be fully characterized in the public domain, this guide provides a solid foundation of its known properties, expected characteristics, synthetic strategies, and potential applications. As research in the field of piperidine-based pharmaceuticals continues to expand, a thorough understanding of such key intermediates will be indispensable for the next generation of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound,1171511-34-4-Amadis Chemical [amadischem.com]

- 3. This compound | CAS 1171511-34-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound [chembk.com]

- 5. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]

- 7. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Hydroxypiperidine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. jocpr.com [jocpr.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. applications.emro.who.int [applications.emro.who.int]

5-Hydroxypiperidine-3-carboxylic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Hydroxypiperidine-3-carboxylic acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document explores two primary, field-proven synthetic strategies: a cyanohydrin/Strecker-type approach starting from a piperidone precursor and the catalytic hydrogenation of a functionalized pyridine precursor. Detailed retrosynthetic analysis, step-by-step experimental protocols, and discussions on the underlying chemical principles are provided to equip researchers and development scientists with the necessary knowledge for successful synthesis.

Introduction

5-Hydroxypiperidine-3-carboxylic acid is a non-proteinogenic amino acid derivative featuring a piperidine scaffold. This structure is a privileged motif in numerous natural products and pharmacologically active compounds, including anticonvulsant and antithrombotic agents.[1] The presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—provides multiple handles for chemical modification, making it a versatile synthon for creating diverse chemical libraries. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.

The synthesis of this molecule, however, presents challenges related to regioselectivity and stereocontrol. This guide details logical and robust synthetic strategies to navigate these challenges, providing a clear path from common starting materials to the final, purified product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, which form the basis of our strategic approach to its synthesis.

-

C3-Carboxyl Disconnection: Disconnecting the carboxylic acid group at the C-3 position via a nitrile intermediate suggests a precursor like a 3-piperidone. This forms the basis of Pathway I , a strategy analogous to the Strecker amino acid synthesis.[2][3][4]

-

Ring Saturation Disconnection: Recognizing the piperidine ring as a saturated version of a pyridine ring allows for a disconnection to a pyridine precursor. This leads to Pathway II , which utilizes the catalytic hydrogenation of a suitably substituted pyridine, a cornerstone of heterocyclic chemistry.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Pathways

Pathway I: Cyanohydrin/Strecker Approach from a Piperidone Precursor

This pathway is a robust method that builds the carbon skeleton by introducing the carboxylic acid functionality onto a pre-formed piperidine ring. The key transformation is the addition of a cyanide source to a ketone, followed by hydrolysis. To prevent side reactions with the ring nitrogen, an N-protecting group (e.g., Benzyl) is employed temporarily.

Causality Behind Experimental Choices:

-

N-Protection: The use of a benzyl (Bn) group is strategic. It is stable under the nucleophilic conditions of the cyanide addition and the harsh acidic/basic conditions of nitrile hydrolysis. Furthermore, it can be cleanly removed in the final step via hydrogenolysis.

-

Cyanide Addition: The formation of a cyanohydrin (or aminonitrile in a classic Strecker reaction) is a reliable method for creating a new carbon-carbon bond at a carbonyl carbon.[5] The subsequent hydrolysis provides a direct route to the carboxylic acid.

-

Hydrolysis: Concentrated hydrochloric acid serves a dual purpose: it effectively hydrolyzes the nitrile to a carboxylic acid and, upon workup, forms the desired hydrochloride salt of the final product.

Caption: Workflow for Pathway I.

Detailed Experimental Protocol (Pathway I):

This protocol is adapted from the established synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[5]

Step 1: Synthesis of 1-Benzyl-3-hydroxy-3-cyanopiperidine

-

To a solution of 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water, add concentrated hydrochloric acid (1 equivalent).

-

Cool the mixture to below 8°C in an ice bath.

-

Slowly add potassium cyanide (KCN, 2 equivalents) in portions, ensuring the temperature remains below 8°C.

-

Stir the reaction mixture vigorously for 4-6 hours at this temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with diethyl ether (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Hydrolysis to 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

-

Dissolve the crude oily residue from the previous step in concentrated hydrochloric acid (approx. 5-10 volumes).

-

Heat the solution at 80-90°C for 1-2 hours.

-

Cool the reaction mixture to room temperature and then filter to remove any solid impurities.

-

Evaporate the filtrate under reduced pressure to yield a syrupy residue.

-

Purify via ion-exchange chromatography or by crystallization to obtain the N-benzyl protected product.

Step 3: Debenzylation and Hydrochloride Salt Formation

-

Dissolve the purified N-benzyl product in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Add one equivalent of hydrochloric acid (as a solution in ethanol or water).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator at 40-50 psi) and stir at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Triturate the residue with cold diethyl ether or acetone to induce crystallization.

-

Filter the solid, wash with cold ether, and dry under vacuum to yield the final product, this compound.

Pathway II: Catalytic Hydrogenation of a Pyridine Precursor

This pathway leverages the aromatic pyridine ring as a latent piperidine. The catalytic hydrogenation of 5-hydroxynicotinic acid is a direct and atom-economical approach to the target scaffold.[6]

Causality Behind Experimental Choices:

-

Starting Material: 5-Hydroxynicotinic acid (CAS 27828-71-3) is a commercially available and ideal precursor.[7][8][9][10] Its structure already contains the required hydroxyl and carboxylic acid groups in the correct relative positions.

-

Catalyst: The choice of catalyst is critical for the complete saturation of the pyridine ring. While Palladium (Pd) can be used, Rhodium (Rh) and Platinum (Pt) catalysts are often more effective for hydrogenating pyridine rings, which are more resistant to reduction than simple alkenes.[1][11] Rhodium on carbon (Rh/C) or alumina is a powerful choice for this transformation.

-

Reaction Conditions: Elevated hydrogen pressure and temperature are typically required to overcome the aromaticity of the pyridine ring and achieve full reduction in a reasonable timeframe.

Caption: Workflow for Pathway II.

Detailed Experimental Protocol (Pathway II):

This protocol is a representative procedure based on established methods for pyridine hydrogenation.[1][6]

-

Place 5-hydroxynicotinic acid (1 equivalent) and 5% Rhodium on Carbon (Rh/C, 5-10 mol%) into a high-pressure hydrogenation vessel (e.g., a Parr autoclave).

-

Add a suitable solvent such as water, ethanol, or acetic acid.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 5-6 MPa (approx. 725-870 psi).

-

Heat the mixture to 80-100°C with vigorous stirring.

-

Maintain these conditions for 24-48 hours, monitoring the reaction by observing hydrogen uptake or by analyzing samples via HPLC or NMR.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of the product.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Add one equivalent of concentrated hydrochloric acid or a saturated solution of HCl in ethanol.

-

Cool the solution to 0-4°C to induce crystallization of the hydrochloride salt.

-

Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Data Summary & Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Table 1: Key Reagents and Properties

| Reagent | Formula | MW ( g/mol ) | Role | Pathway |

| 1-Benzyl-3-piperidone HCl | C₁₂H₁₆ClNO | 225.71 | Starting Material | I |

| Potassium Cyanide | KCN | 65.12 | C1 Synthon | I |

| Palladium on Carbon | Pd/C | 106.42 (Pd) | Catalyst | I |

| 5-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | Starting Material | II |

| Rhodium on Carbon | Rh/C | 102.91 (Rh) | Catalyst | II |

| Hydrochloric Acid | HCl | 36.46 | Reagent / Salt Former | I & II |

Table 2: Expected Analytical Data for Final Product

| Technique | Expected Data |

| ¹H NMR | Complex multiplets expected in the regions of 1.5-2.5 ppm (piperidine CH₂), 3.0-4.0 ppm (CH adjacent to N, O, and COOH). Broad signals for OH, NH₂⁺, and COOH protons. |

| ¹³C NMR | Signals expected around 25-50 ppm (piperidine carbons), ~60-70 ppm (carbons attached to N and O), and ~175 ppm (carboxylic acid carbon). |

| IR (KBr) | Broad absorption around 2500-3300 cm⁻¹ (O-H, N-H stretching), ~1720 cm⁻¹ (C=O stretching of carboxylic acid). |

| Mass Spec (ESI+) | [M+H]⁺ expected at m/z = 146.08 |

Safety and Handling

-

Potassium Cyanide (KCN): Highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.

-

Catalytic Hydrogenation: Reactions involving hydrogen gas under pressure must be conducted in specialized equipment (autoclave/Parr shaker) behind a blast shield. Catalysts like Pd/C and Rh/C can be pyrophoric upon exposure to air after the reaction; ensure the catalyst is kept wet with solvent during filtration.

-

Strong Acids: Concentrated hydrochloric acid is corrosive. Handle with care using appropriate PPE.

Conclusion

This guide has detailed two robust and versatile pathways for the synthesis of this compound.

-

Pathway I (Strecker-type) offers a reliable method starting from piperidone derivatives. While it involves more steps, including protection and deprotection, it provides a high degree of control.

-

Pathway II (Hydrogenation) is a more direct and atom-economical route, provided the 5-hydroxynicotinic acid precursor is readily available. It is well-suited for larger-scale synthesis but requires high-pressure hydrogenation equipment.

The choice between these pathways will depend on the specific needs of the research team, including scale, available equipment, and the cost and availability of starting materials. Both methods provide a solid foundation for accessing this valuable chemical building block for applications in drug discovery and development.

References

- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 5-Hydroxynicotinic acid | 27828-71-3 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. CAS 27828-71-3: 5-Hydroxynicotinic acid | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound structurally related to the potent γ-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the GABAergic system. We will delve into the mechanism of action, pharmacological potential, and the experimental protocols used to characterize this class of compounds. While specific quantitative data for this hydroxylated analog is limited in publicly available literature, we will draw upon the extensive research on nipecotic acid to infer its likely biological profile and discuss the structure-activity relationships that govern its function.

Introduction: The Significance of GABAergic Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. A deficiency in GABAergic neurotransmission is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain[1]. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells[2].

Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism has been a key target for the development of therapeutic agents[3]. This compound, as a derivative of the well-characterized GAT inhibitor nipecotic acid, represents a molecule of significant interest for its potential to modulate GABAergic activity.

Chemical Profile:

| Property | Value | Source |

| IUPAC Name | 5-hydroxypiperidine-3-carboxylic acid;hydrochloride | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂ClNO₃ | --INVALID-LINK--[4] |

| Molecular Weight | 181.62 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1C(CNCC1O)C(=O)O.Cl | --INVALID-LINK--[4] |

| Synonyms | 5-Hydroxy-3-piperidinecarboxylic acid HCl | --INVALID-LINK--[4] |

The GABAergic Synapse and the Role of GABA Transporters

To understand the biological activity of this compound, it is essential to first visualize the dynamics of the GABAergic synapse.

As depicted in Figure 1, GABA is synthesized from glutamate and packaged into synaptic vesicles. Upon neuronal firing, GABA is released into the synaptic cleft where it binds to postsynaptic GABA-A receptors, leading to an influx of chloride ions and subsequent hyperpolarization (inhibition) of the postsynaptic neuron. The action of GABA is terminated by its removal from the synaptic cleft by GATs, primarily GAT-1 on neurons and GAT-2/3 on surrounding glial cells.

Mechanism of Action: Inhibition of GABA Transporters

This compound is a structural analog of nipecotic acid, a potent inhibitor of GABA transporters[5]. The core piperidine ring and the carboxylic acid moiety are crucial for recognition and binding to the active site of GATs. The introduction of a hydroxyl group at the 5-position is expected to alter the molecule's polarity and potentially its binding affinity and selectivity for different GAT subtypes.

The primary mechanism of action is the competitive inhibition of GABA uptake by binding to GATs. By blocking these transporters, the concentration of GABA in the synaptic cleft is increased, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory neurotransmission.

Structure-Activity Relationship (SAR):

The SAR for nipecotic acid derivatives has been extensively studied. The piperidine ring serves as a rigid scaffold that mimics the conformation of GABA. The carboxylic acid is essential for binding, and its position on the ring influences potency and selectivity. Lipophilic substitutions on the piperidine nitrogen have been shown to increase blood-brain barrier penetration, a significant limitation of nipecotic acid itself. The addition of a hydroxyl group, as in 5-Hydroxypiperidine-3-carboxylic acid, increases hydrophilicity, which may impact its pharmacokinetic profile. Further studies are required to determine the precise effect of this substitution on GAT subtype selectivity.

Pharmacological Profile of Nipecotic Acid (for reference):

| Transporter Subtype | IC₅₀ (μM) | Species/System | Source |

| hGAT-1 | 8 | Human (cloned) | --INVALID-LINK-- |

| rGAT-2 | 38 | Rat (cloned) | --INVALID-LINK-- |

| hGAT-3 | 106 | Human (cloned) | --INVALID-LINK-- |

| hBGT-1 | 2370 | Human (cloned) | --INVALID-LINK-- |

| mGAT-1 | 2.6 | Mouse (cloned) | --INVALID-LINK--[5] |

| mGAT-2 | 310 | Mouse (cloned) | --INVALID-LINK--[5] |

| mGAT-3 | 29 | Mouse (cloned) | --INVALID-LINK--[5] |

| mGAT-4 | 16 | Mouse (cloned) | --INVALID-LINK--[5] |

It is hypothesized that this compound will exhibit a similar profile of GAT inhibition, with the hydroxyl group potentially influencing its potency and selectivity.

Synthesis of 5-Hydroxypiperidine-3-carboxylic Acid Analogs

The synthesis of hydroxypiperidine carboxylic acids can be challenging due to the presence of multiple functional groups and stereocenters. A common strategy involves the use of a protected piperidone precursor. For instance, the synthesis of the related 1-benzyl-3-hydroxypiperidine-3-carboxylic acid proceeds via a Strecker-type synthesis from 1-benzyl-3-piperidone hydrochloride, followed by hydrolysis of the resulting aminonitrile.

A plausible synthetic route for 5-Hydroxypiperidine-3-carboxylic acid would likely involve a multi-step process starting from a suitable protected piperidine derivative, with subsequent functional group manipulations to introduce the hydroxyl and carboxylic acid moieties. The final step would involve deprotection and salt formation with hydrochloric acid to yield the desired product. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a related intermediate, has been described involving the hydrogenation of 3-hydroxypyridine followed by resolution and protection[6]. A similar approach could be adapted for the synthesis of the target molecule.

Experimental Protocols: In Vitro GABA Uptake Assay

The primary method for characterizing the biological activity of GAT inhibitors is the in vitro GABA uptake assay. This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Step-by-Step Methodology:

-

Cell Culture:

-

Maintain HEK293 cells (or another suitable cell line) stably expressing the human GAT subtype of interest (e.g., GAT-1, GAT-2, GAT-3, or BGT-1) in appropriate culture medium.

-

Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

-

Assay Performance:

-

Gently wash the cell monolayers with pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

-

Add the diluted test compound or vehicle control to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each well.

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold assay buffer.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Scintillation Counting and Data Analysis:

-

Transfer the cell lysates to scintillation vials and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of [³H]GABA uptake for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Potential Therapeutic Applications

By enhancing GABAergic neurotransmission, GAT inhibitors have therapeutic potential in a range of neurological and psychiatric conditions. While clinical development of this compound has not been reported, its mechanism of action suggests potential utility in:

-

Epilepsy: The enhancement of synaptic GABA levels can suppress excessive neuronal firing, which is a hallmark of epileptic seizures. The marketed anti-epileptic drug Tiagabine is a GAT-1 inhibitor, demonstrating the clinical validity of this approach[3].

-

Anxiety Disorders: Increasing inhibitory tone in brain circuits involved in fear and anxiety, such as the amygdala, is a potential therapeutic strategy for anxiety disorders.

-

Neuropathic Pain: Dysregulation of GABAergic inhibition in the spinal cord and higher brain centers contributes to the development and maintenance of chronic pain states. Restoring this inhibition through GAT blockade may have analgesic effects.

-

Neurodegenerative Diseases: There is emerging evidence that modulating the GABA system could have neuroprotective effects and may be beneficial in conditions such as Huntington's disease and Alzheimer's disease[1].

Further preclinical studies, including in vivo animal models of these disorders, are necessary to validate the therapeutic potential of this compound.

Conclusion

This compound is a promising molecule for the modulation of the GABAergic system due to its structural similarity to the known GAT inhibitor nipecotic acid. Its primary biological activity is expected to be the inhibition of GABA transporters, leading to an increase in synaptic GABA levels and enhanced inhibitory neurotransmission. While further research is needed to fully characterize its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, the foundational knowledge of nipecotic acid and its analogs provides a strong rationale for its investigation as a potential therapeutic agent for a variety of CNS disorders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel GAT inhibitors.

References

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

5-Hydroxypiperidine-3-carboxylic acid hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a piperidine derivative structurally related to the potent gamma-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role as an inhibitor of GABA transporters. By elucidating its molecular interactions, structure-activity relationships, and the experimental protocols required for its characterization, this document provides a comprehensive resource for researchers in neuroscience and drug development. The primary mechanism involves the blockade of GABA transporters, leading to an increase in synaptic GABA concentrations and potentiation of inhibitory neurotransmission. This guide will detail the causality behind its action, present validated experimental workflows, and discuss its potential therapeutic relevance.

Introduction: The Piperidine Scaffold in Neuromodulation

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its structural properties allow for the modulation of critical physicochemical parameters such as lipophilicity, solubility, and hydrogen bonding capacity, which enhances druggability and improves pharmacokinetic profiles.[1] Within the context of neuromodulation, piperidine derivatives have been extensively explored for their ability to interact with the GABAergic system.

The Significance of the GABAergic System

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS. It plays a crucial role in regulating neuronal excitability by acting on ionotropic (GABA-A) and metabotropic (GABA-B) receptors.[2] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells through a family of plasma membrane transporters known as GABA transporters (GATs).[2] The inhibition of these transporters is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]

5-Hydroxypiperidine-3-carboxylic Acid: A Structural Analog of Nipecotic Acid

5-Hydroxypiperidine-3-carboxylic acid is an analog of (RS)-piperidine-3-carboxylic acid, commonly known as nipecotic acid. Nipecotic acid is a well-characterized, potent inhibitor of GABA uptake.[4][5] The addition of a hydroxyl group to the piperidine ring, as in 5-hydroxypiperidine-3-carboxylic acid, modifies its pharmacological profile. Research into various hydroxy- and amino-substituted piperidine carboxylic acids has shown that these compounds primarily act as inhibitors of the GABA uptake system, though their potency can be influenced by the position and stereochemistry of the substituents.[4]

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action for 5-Hydroxypiperidine-3-carboxylic acid is the inhibition of the neuronal GABA uptake system.[4] This action leads to a prolonged presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors and augmenting inhibitory neurotransmission.

The Role of GABA Transporters (GATs) in Synaptic Transmission

GATs are sodium- and chloride-dependent transporters that actively remove GABA from the extracellular space. There are four known subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1). GAT-1 is the most abundant subtype in the brain and is considered the primary target for many GABA uptake inhibitors. By binding to these transporters, 5-hydroxypiperidine-3-carboxylic acid competitively or non-competitively blocks the reuptake of GABA.

Caption: GABAergic synapse showing the inhibitory action of 5-Hydroxypiperidine-3-carboxylic acid on the GABA transporter (GAT-1).

Molecular Interaction with GATs

While detailed crystallographic data for 5-hydroxypiperidine-3-carboxylic acid bound to a GAT is not available, its interaction can be inferred from studies of related compounds. The carboxylic acid moiety is crucial for binding, likely interacting with charged residues in the transporter's binding pocket. The piperidine ring provides the conformational constraint necessary for recognition by the transporter. The position and stereochemistry of the hydroxyl group can influence binding affinity and selectivity for different GAT subtypes. Computational docking and molecular dynamics studies are valuable tools to explore these interactions at a molecular level.[2]

Structure-Activity Relationship (SAR) and Selectivity

The pharmacological activity of piperidine-based GABAergic compounds is highly dependent on their structure. Even minor modifications can shift activity from GABA uptake inhibition to GABA receptor agonism.

Key Structural Determinants for GAT Inhibition

Studies on a series of substituted piperidine carboxylic acids have provided key SAR insights:

-

Piperidine-3-carboxylic Acid Scaffold: Compounds related to nipecotic acid (piperidine-3-carboxylic acid) tend to be inhibitors of the GABA uptake system.[4][6]

-

Piperidine-4-carboxylic Acid Scaffold: In contrast, compounds related to isonipecotic acid (piperidine-4-carboxylic acid) tend to interact selectively with GABA receptors as agonists.[4][6]

-

Hydroxyl Group Position: The introduction of a hydroxyl group can modulate potency. For instance, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid was found to be an inhibitor of the GABA uptake system, although weaker than nipecotic acid.[4]

| Compound | Primary Activity | Relative Potency |

| Nipecotic Acid | GABA Uptake Inhibitor | High |

| (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid | GABA Uptake Inhibitor | Weaker than Nipecotic Acid[4] |

| Isonipecotic Acid | GABA Receptor Agonist | Potent Agonist |

| (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid | GABA Receptor Agonist | Less effective than Isonipecotic Acid[4] |

Differentiation from GABA Receptor Agonism

It is critical to establish that the compound's primary mechanism is GAT inhibition and not direct activation of GABA receptors. This is achieved through receptor binding assays, which measure the affinity of the compound for GABA-A, GABA-B, and GABA-C receptors. Compounds like 5-hydroxypiperidine-3-carboxylic acid are expected to show low affinity for these receptors, confirming their selectivity for the GABA transport system.[4][6]

Experimental Validation of Mechanism of Action

A rigorous, self-validating experimental approach is essential to confirm the mechanism of action. This involves a primary functional assay to measure GABA uptake inhibition and secondary binding assays to establish selectivity.

Protocol: In Vitro [³H]GABA Uptake Assay in Synaptosomes

This assay directly measures the inhibition of GABA transport into isolated nerve terminals (synaptosomes). The causality is established by observing a dose-dependent decrease in the accumulation of radiolabeled GABA in the presence of the test compound.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.

-

Pre-incubation: Pre-incubate synaptosomal preparations with varying concentrations of this compound or a vehicle control.

-

Initiation of Uptake: Initiate GABA uptake by adding a low concentration of [³H]GABA.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: Measure the radioactivity retained on the filters (representing intracellular [³H]GABA) using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of GABA uptake).

Caption: Experimental workflow for the in vitro [³H]GABA uptake assay.

Protocol: Radioligand Binding Assay for GABA Receptor Selectivity

This assay determines the affinity of the test compound for specific GABA receptor subtypes, ensuring its selectivity for the transporter.

Methodology:

-

Membrane Preparation: Prepare cell membranes from brain regions rich in the target receptor (e.g., cerebellum for GABA-A) or from cell lines expressing a specific receptor subtype.

-

Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter-bound complex.

-

Data Analysis: Determine the Kᵢ (inhibitory constant) of the test compound, which reflects its binding affinity for the receptor. A high Kᵢ value indicates low affinity and thus high selectivity for the transporter over the receptor.

Potential Therapeutic Implications

Inhibitors of GABA uptake increase the duration of inhibitory postsynaptic potentials, which is a mechanism to counteract neuronal hyperexcitability.[3] This makes them promising candidates for the development of antiepileptic drugs.[3] Derivatives of piperidine-3-carboxylic acid, such as tiagabine, are clinically used for this purpose. The exploration of compounds like 5-hydroxypiperidine-3-carboxylic acid and its derivatives could lead to new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles for epilepsy and potentially other CNS disorders, including neuropathic pain and anxiety.[2]

Conclusion

The mechanism of action of this compound is centered on its function as an inhibitor of GABA transporters. As a structural analog of nipecotic acid, it leverages the piperidine-3-carboxylic acid scaffold to interfere with the reuptake of GABA from the synaptic cleft, thereby enhancing inhibitory neurotransmission. Its pharmacological profile is defined by this primary action and its selectivity over direct GABA receptor agonism. The experimental protocols detailed herein provide a robust framework for validating this mechanism and characterizing the compound's potency and selectivity. Continued investigation into this and related molecules holds potential for the development of novel therapeutics for a range of neurological disorders.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-hydroxypiperidine-3-carboxylic acid, its derivatives, and analogs, with a particular focus on their role as modulators of the γ-aminobutyric acid (GABA) system. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic strategies, structure-activity relationships (SAR), and pharmacological mechanisms that underpin the therapeutic potential of this important class of compounds.

Introduction: The Significance of the Piperidine-3-carboxylic Acid Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2] Within this class, piperidine-3-carboxylic acid, commonly known as nipecotic acid, has emerged as a crucial lead structure in neuropharmacology.[3] Its structural analogy to GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), allows it to interact with GABA transporters (GATs), thereby modulating GABAergic neurotransmission.[3][4]

The introduction of a hydroxyl group at the 5-position of the piperidine ring to yield 5-hydroxypiperidine-3-carboxylic acid offers a strategic modification to explore new chemical space and refine pharmacological activity. This guide will explore the synthesis of this core structure and its subsequent derivatization, with a primary focus on the development of potent and selective GAT inhibitors. The hydrochloride salt form is commonly utilized to improve the solubility and handling of these amine-containing compounds.

Synthetic Strategies for 5-Hydroxypiperidine-3-carboxylic Acid and its Analogs

The synthesis of 5-hydroxypiperidine-3-carboxylic acid and its derivatives often commences from readily available pyridine precursors, followed by reduction of the aromatic ring and subsequent functional group manipulations.

Synthesis of the Core Scaffold: 5-Hydroxypiperidine-3-carboxylic Acid

A common and efficient route to the piperidine core involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid.[5] The synthesis of the hydroxylated analog can be approached through the hydrogenation of a suitably substituted pyridine, such as 3-hydroxypyridine, followed by carboxylation, or by starting with a pre-functionalized pyridine ring.

A representative synthetic workflow for obtaining the core structure is outlined below.

Caption: General synthetic workflow for 5-Hydroxypiperidine-3-carboxylic acid.

Derivatization and Analog Synthesis: Focusing on N-Substitution

A significant body of research has focused on the N-substitution of the nipecotic acid scaffold to enhance potency and brain permeability.[3][4] The addition of lipophilic moieties to the piperidine nitrogen has proven to be a particularly effective strategy for increasing inhibitory activity at GAT1.[4]

The general workflow for the synthesis of N-substituted derivatives is depicted below.

Caption: General workflow for the synthesis of N-substituted derivatives.

Pharmacology and Mechanism of Action: Targeting GABA Transporters

5-Hydroxypiperidine-3-carboxylic acid and its analogs primarily exert their pharmacological effects by inhibiting GABA transporters, with a particular emphasis on GAT1. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] Inhibition of GATs leads to an increase in the synaptic concentration of GABA, potentiating GABAergic neurotransmission. This mechanism of action is the basis for the therapeutic use of GAT inhibitors in conditions characterized by neuronal hyperexcitability, such as epilepsy.[4]

The interaction of these inhibitors with GAT1 is complex, involving a series of conformational changes in the transporter protein. The binding of the piperidine-3-carboxylic acid moiety occurs within the substrate-binding pocket of the transporter. The N-substituent often extends into a more external vestibule, contributing to both potency and selectivity.

Caption: Simplified mechanism of GAT1 inhibition.

Structure-Activity Relationships (SAR)

The development of potent and selective GAT inhibitors has been guided by extensive SAR studies. These studies have revealed several key structural features that govern the activity of 5-hydroxypiperidine-3-carboxylic acid derivatives and their analogs.

Key SAR Insights:

-

The Piperidine-3-carboxylic Acid Moiety: This core scaffold is essential for recognition and binding to the GABA transporter.

-

Stereochemistry: The stereochemistry of the piperidine ring can significantly influence potency. For many nipecotic acid-based inhibitors, the (R)-enantiomer exhibits higher activity at GAT1.[3]

-

N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of potency and selectivity. Large, lipophilic groups generally enhance GAT1 inhibition.[4] For instance, the clinically used GAT1 inhibitor tiagabine features a lipophilic N-substituent.[4]

-

Hydroxylation: The position and stereochemistry of the hydroxyl group on the piperidine ring can modulate activity and selectivity. This modification can also impact physicochemical properties such as solubility and polarity.

Table 1: Representative SAR Data for GAT1 Inhibitors

| Compound | R-Group (N-substituent) | GAT1 IC50 (µM) | Reference |

| (R)-Nipecotic acid | H | ~10 | [3] |

| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl] | 0.07 | [4] |

| NNC-711 | 1-[2-[[Bis(4-fluorophenyl)methylene]amino]ethyl] | 0.04 | [4] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 5-hydroxypiperidine-3-carboxylic acid derivatives.

General Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine

This protocol describes the catalytic hydrogenation of 3-hydroxypyridine to produce 3-hydroxypiperidine, a key intermediate.

Materials:

-

3-Hydroxypyridine

-

Rhodium on carbon (Rh/C) catalyst (5 mol%)

-

Ethanol (solvent)

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve 3-hydroxypyridine in ethanol.

-

Carefully add the Rh/C catalyst to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

-

Stir the reaction mixture vigorously for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

-

Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-hydroxypiperidine.

-

The crude product can be further purified by distillation or chromatography if necessary.

N-Alkylation of a Piperidine-3-carboxylic Acid Ester

This protocol provides a general method for the N-alkylation of a piperidine-3-carboxylic acid ester, a key step in the synthesis of many GAT inhibitors.

Materials:

-

Piperidine-3-carboxylic acid ester (e.g., ethyl nipecotate)

-

Alkyl halide (R-X)

-

Anhydrous potassium carbonate (K2CO3) or other suitable base

-

Anhydrous acetone or acetonitrile (solvent)

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

To a solution of the piperidine-3-carboxylic acid ester in the chosen anhydrous solvent, add the alkyl halide and potassium carbonate.

-

Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated piperidine-3-carboxylic acid ester.

In Vitro GABA Uptake Inhibition Assay

This protocol outlines a method for assessing the inhibitory potency of test compounds on GABA transporters expressed in a cellular system.

Materials:

-

Cell line expressing the GABA transporter of interest (e.g., HEK-293 cells stably transfected with GAT1)

-

[³H]-GABA (radiolabeled GABA)

-

Test compounds

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation counter

-

Multi-well plates

Procedure:

-

Plate the cells in multi-well plates and allow them to adhere overnight.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37 °C.

-

Initiate the uptake by adding a solution of [³H]-GABA (at a concentration near its Km) to each well.

-

Allow the uptake to proceed for a short period (e.g., 1-5 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer or sodium hydroxide solution.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

5-Hydroxypiperidine-3-carboxylic acid and its analogs represent a rich and pharmacologically significant class of compounds. Their ability to modulate the GABAergic system through the inhibition of GABA transporters has established them as valuable leads in the development of therapies for neurological disorders. The synthetic flexibility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of subtype-selective GAT inhibitors to minimize off-target effects, as well as the exploration of novel analogs with improved drug-like properties. A deeper understanding of the structural biology of GABA transporters will continue to guide rational drug design efforts, paving the way for the next generation of therapeutics targeting the GABAergic system.

References

5-Hydroxypiperidine-3-carboxylic acid hydrochloride CAS number

An In-depth Technical Guide to 5-Hydroxypiperidine-3-carboxylic acid hydrochloride for Advanced Research

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific expertise and practical insights.

Core Chemical Identity and Properties

This compound is a chiral synthetic compound of significant interest in medicinal chemistry. Its piperidine core is a common motif in a vast array of natural products and pharmaceutical agents. The presence of hydroxyl and carboxylic acid functional groups at specific positions, combined with its stereochemical complexity, makes it a versatile scaffold for creating novel molecules with diverse biological activities. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1171511-34-4 .[1][2][3][4][5]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below. This data is critical for experimental design, from reaction setup to purification and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1171511-34-4 | [1][2][4] |

| Molecular Formula | C₆H₁₁NO₃·HCl | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][6] |

| Canonical SMILES | C1C(CNCC1O)C(=O)O.Cl | [2] |

| InChI Key | ZSSBANOLUPILNH-UHFFFAOYSA-N | [1] |

| Appearance | Typically a solid | [7][8] |

Chemical Structure

The structural arrangement of functional groups on the piperidine ring is fundamental to the molecule's reactivity and its utility as a synthetic intermediate.

Caption: Structure of 5-Hydroxypiperidine-3-carboxylic acid.

The Critical Role of Stereochemistry